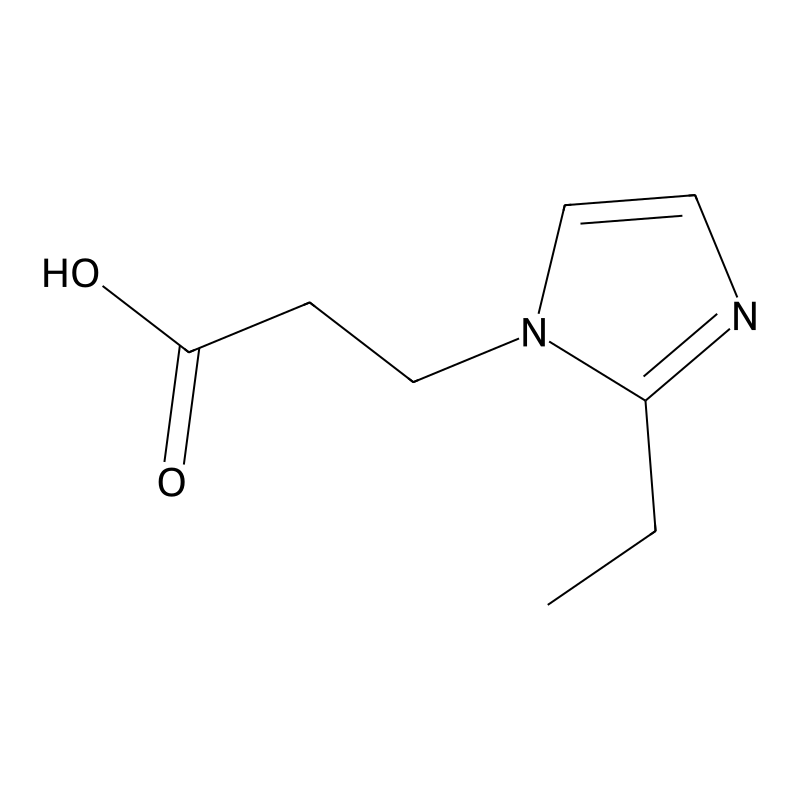

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, also referred to as ethyl 3-(2-ethylimidazol-1-yl)propanoate, is a molecule containing an imidazole ring linked to a propanoic acid chain. Imidazole rings are found in many biologically important molecules, including histidine, a constituent of proteins, and histamine, a signaling molecule involved in allergic reactions []. Research on 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid appears focused on its potential biological properties.

Enzyme Inhibition

Some studies have investigated the potential for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid to inhibit specific enzymes. Enzymes are proteins that act as catalysts in biological reactions. Inhibitors can modulate enzyme activity, and therefore potentially influence various cellular processes [].

Antimicrobial Activity

A few studies have looked at the potential for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid to have antimicrobial activity. This refers to the ability of a compound to kill or slow the growth of microorganisms like bacteria or fungi [].

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is an organic compound characterized by the presence of both an imidazole ring and a propanoic acid moiety. Its chemical formula is C8H12N2O2, and it exhibits a molecular weight of approximately 172.20 g/mol . The compound features an ethyl-substituted imidazole ring, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

The reactivity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is influenced by its functional groups. Key reactions include:

- Esterification: This compound can react with alcohols to form esters under acidic conditions.

- Amide Formation: It can undergo reaction with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide, to yield amides .

- Reduction: The imidazole ring can be reduced to yield various derivatives, which may possess different biological activities.

Research indicates that 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid exhibits notable biological activities. It has been studied for its potential role in modulating biological pathways, particularly in the context of drug development. The compound shows promise in the treatment of various conditions due to its ability to interact with specific biological targets, although detailed studies on its pharmacodynamics are still ongoing.

The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid typically involves several steps:

- Formation of the Imidazole Ring: The initial step often includes the synthesis of the imidazole structure from appropriate precursors.

- Coupling Reaction: The imidazole derivative is then reacted with a propanoic acid derivative using coupling agents like dicyclohexylcarbodiimide or ethyl dimethylaminopropyl carbodiimide in a suitable solvent such as dichloromethane or tetrahydrofuran .

- Purification: The crude product is purified through techniques such as crystallization or chromatography.

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid has several applications:

- Pharmaceuticals: It serves as a scaffold for designing new drugs, particularly in the field of antimicrobial and anticancer agents.

- Biochemical Research: This compound is utilized in proteomics and other biochemical studies due to its ability to modify proteins and other biomolecules .

- Chemical Synthesis: It acts as a versatile reagent in organic synthesis, facilitating various chemical transformations .

Studies on the interactions of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Here are some noteworthy examples:

Uniqueness

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is distinguished by its ethyl substitution on the imidazole ring, which potentially enhances its lipophilicity and alters its interaction with biological targets compared to other similar compounds. This unique structural feature may contribute to its specific biological activities and applications in pharmaceutical development.

The N-alkylation of imidazole precursors represents a fundamental approach for synthesizing 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid and related derivatives. This methodology involves the nucleophilic substitution of nitrogen atoms in the imidazole ring system with appropriate alkylating agents . The regioselectivity of N-alkylation in unsymmetrical imidazoles has been extensively studied, revealing that substrate structure, alkylating agent properties, and reaction medium significantly influence product distribution [2].

The synthetic strategy typically involves two sequential alkylation steps. First, 2-ethylimidazole undergoes N-alkylation at the nitrogen-1 position using 3-bromopropanoic acid or its ester derivatives as alkylating agents . The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the imidazole nitrogen attacks the electrophilic carbon of the alkyl halide [3]. The formation of the imidazole ring itself can be achieved through established methods such as the alkylation of imidazole with ethyl bromide to introduce the ethyl group at the 2-position, followed by carboxylation with suitable carboxylating agents .

Recent studies have demonstrated that basic zeolites serve as effective catalysts for N-alkylation reactions under microwave irradiation conditions [4]. Alkaline-earth exchanged zeolites, particularly those containing calcium, strontium, and barium cations, have shown conversion values as high as 95% with 100% selectivity for N-alkylated products when using alkyl bromides as alkylating agents [4]. The reaction typically occurs at 700 watts microwave power for only 5 minutes, representing a significant improvement in reaction efficiency compared to conventional heating methods.

The mechanism of N-alkylation involves the formation of an electrophilic carbocation intermediate that attacks the pyridine-like nitrogen of the imidazole ring [5]. This initial electrophilic attack leads to the formation of an N-alkylimidazolium cation, which subsequently undergoes proton abstraction by a base to yield the final N-alkylated product [5]. The regioselectivity of this process depends on the electronic and steric properties of both the imidazole substrate and the alkylating agent.

Optimization studies have revealed that polar aprotic solvents such as dimethylformamide at temperatures of 60-80°C favor nitrogen substitution over competing carbon alkylation pathways . The use of mild bases like potassium carbonate helps deprotonate the imidazole nitrogen selectively, enhancing the nucleophilicity of the desired nitrogen center while minimizing side reactions .

Green Synthesis Approaches Using Catalytic Zeolites

Green synthesis methodologies utilizing catalytic zeolites have emerged as environmentally benign alternatives for producing imidazole derivatives, including 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Zeolite-based catalysts offer several advantages including reusability, high catalytic activity, and reduced environmental impact compared to traditional homogeneous catalysts [7] [8].

The zeolite hydrogen-beta (H-BEA) has been identified as an efficient catalyst for the synthesis of tetrasubstituted imidazoles through one-pot, four-component reactions [8] [9]. This zeolite exhibits superior catalytic performance when subjected to controlled dealumination processes, which enhance the strength of Brønsted acidity and improve the silicon-to-aluminum ratio [8]. The dealumination process results in enhanced hydrophobicity and increased concentration of Lewis acidic extra-framework aluminum species, which contribute to improved catalytic activity [8].

ZSM-11 zeolite catalysts synthesized using tetrapropyl ammonium hydroxide as a structure-directing agent have demonstrated exceptional performance in imidazole synthesis [7]. The crystallization time significantly affects the catalytic properties, with zeolites crystallized for 48 hours showing higher aluminum incorporation in the framework, increased crystallinity, surface area, and acidity compared to those crystallized for shorter periods [7]. These enhanced properties translate to improved catalytic activity for synthesizing 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions [7].

A continuous flow process using acidic zeolite catalysts has been developed for the green and sustainable production of N-alkyl imidazoles [10]. This method employs high temperature and pressure in a heterogeneous catalytic flow reactor, achieving yields and selectivity exceeding 95% for normal-chain alcohols with residence times of only 13 minutes [10]. The productivity ranges from 9 to 14 grams per hour, with water being the only byproduct, resulting in high atom economy [10].

The BASF-F160 acidic zeolite has proven most effective among various acidic materials tested for imidazole alkylation in flow systems [11]. This zeolite provides excellent yields with longer primary alcohols despite their higher pKa values and correspondingly lower reactivity [11]. The scope of the reaction has been successfully extended to other amines including piperidine and pyrrolidine using n-butanol as both solvent and alkylating agent [11].

The mechanism of zeolite-catalyzed imidazole synthesis involves the activation of reactants through interactions with the acidic sites of the zeolite framework. Brønsted acid sites facilitate protonation of carbonyl groups and amino functions, while Lewis acid sites coordinate with lone pairs on nitrogen atoms, enhancing electrophilicity and promoting cyclization reactions [8]. The confined environment within zeolite pores provides shape selectivity and stabilizes transition states, leading to improved reaction rates and selectivity.

Reaction Mechanism Elucidation

The mechanistic understanding of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid synthesis involves multiple pathways depending on the specific synthetic approach employed. The most common mechanism involves the nucleophilic attack of imidazole nitrogen on alkylating agents, followed by subsequent functionalization steps [3] [12].

In the Debus-Radziszewski mechanism, which serves as a foundation for understanding imidazole formation, the reaction proceeds through two distinct stages [12]. The first stage involves condensation of a dicarbonyl compound with two ammonia molecules to form a diimine intermediate. This intermediate subsequently condenses with an aldehyde in the second stage to generate the imidazole ring system [12]. However, the actual mechanism remains subject to ongoing investigation due to the complexity of the multi-component reaction.

For the specific case of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid synthesis, the mechanism typically begins with the formation of 2-ethylimidazole through established imidazole ring construction methods. The ethyl group introduction at the 2-position can occur through alkylation of imidazole with ethyl bromide under basic conditions . The resulting 2-ethylimidazole then undergoes N-alkylation with 3-bromopropanoic acid or its derivatives.

The N-alkylation mechanism proceeds through a classical nucleophilic substitution pathway where the lone pair of electrons on the imidazole nitrogen attacks the electrophilic carbon of the propanoic acid derivative [5]. This attack leads to the formation of a tetrahedral intermediate, which subsequently eliminates the bromide ion to form the N-alkylated product. The regioselectivity of this reaction favors alkylation at the nitrogen-1 position due to its greater nucleophilicity compared to nitrogen-3.

Studies on the kinetic competition between imidazole-forming condensation pathways and competing acetal formation reactions have revealed important mechanistic insights [13] [14]. The yield of imidazole formation varies inversely with initial glyoxal concentration, with yields exceeding 10% only when glyoxal concentrations remain below 0.1 molar [13] [14]. This relationship results from kinetic competition between productive imidazole formation and unproductive oligomerization pathways.

The palladium-catalyzed multicomponent coupling approach represents an alternative mechanistic pathway for imidazole synthesis [15]. This method involves the direct, one-step synthesis of imidazoles from imines and acid chlorides, with the catalytic cycle proceeding through oxidative addition, migratory insertion, and reductive elimination steps [15]. The mechanism explains the selective incorporation of two different imines into the final product with perfect regiocontrol [15].

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free and microwave-assisted synthetic methodologies have revolutionized the preparation of imidazole derivatives, offering significant advantages in terms of reaction efficiency, environmental impact, and operational simplicity [16] [17] [18]. These approaches align with green chemistry principles by eliminating the need for volatile organic solvents and reducing reaction times while maintaining high yields and product purity.

Microwave-assisted synthesis of imidazole derivatives occurs through dielectric heating, where polar molecules align with the rapidly alternating electromagnetic field, generating heat directly within the reaction mixture [18]. This heating mechanism provides several advantages including uniform temperature distribution, rapid heating rates, and the ability to achieve higher reaction temperatures than conventional heating methods [18]. For N-alkylation reactions specifically, microwave irradiation enables remarkably fast alkylation of azaheterocycles with alkyl halides to give exclusively N-alkyl derivatives [18].

Solvent-free conditions have been successfully employed for the synthesis of various imidazole derivatives using molecular iodine as a catalyst [17]. This approach involves grinding 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of molecular iodine, resulting in the formation of 2,4,5-triaryl substituted imidazoles in very good yields [17]. The method offers advantages including short reaction times, cleaner reaction profiles, and easy workup procedures that make the protocol practical and economically attractive [17].

The combination of microwave irradiation with solvent-free conditions has proven particularly effective for synthesizing tetrasubstituted imidazoles [19] [20]. A sequential two-step, one-pot methodology using microwave assistance has been developed for preparing imidazole-containing heterocyclic systems with yields ranging from 46% to 80% [19] [20]. This method utilizes ethyl alcohol as a green solvent, microwave irradiation as an environmentally friendly heating method, and one-pot multicomponent reactions as a green synthetic technique [19] [20].

Rice husk has been explored as a sustainable catalyst support for solvent-free imidazole synthesis [21]. This approach represents an innovative use of agricultural waste as a catalytic material, further enhancing the environmental sustainability of the synthetic process. The rice husk-mediated synthesis demonstrates the potential for utilizing readily available biomass materials as heterogeneous catalysts for organic transformations.

Antimony trichloride absorbed on silica gel has been employed as a heterogeneous catalyst for four-component cyclocondensation reactions under solvent-free conditions [22]. This catalyst system efficiently promotes the condensation of 1,2-diketones, aldehydes, ammonium acetate, and primary amines to afford tetrasubstituted imidazoles in high yields [22]. The method demonstrates simplicity, generality, and good efficiency while eliminating the need for organic solvents.

Purification Techniques and Yield Optimization

The purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid and related imidazole derivatives requires careful consideration of their physicochemical properties and the presence of potential impurities arising from synthetic procedures. Effective purification strategies are essential for achieving high purity products suitable for further applications or biological evaluation.

Recrystallization represents one of the most commonly employed purification techniques for imidazole derivatives [23]. The process involves controlled crystallization on cooled surfaces to achieve purification of the target compound [23]. Process optimization includes careful selection of solvents, temperature control, and seeding techniques to promote formation of pure crystalline material. For 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, suitable recrystallization solvents include ethanol-water mixtures or ethyl acetate-hexane systems.

Column chromatography serves as a powerful purification method, particularly for separating closely related imidazole isomers and removing synthetic byproducts . Post-reaction purification typically involves extraction with ethyl acetate followed by column chromatography using petroleum ether-ethyl acetate gradient elution . The choice of stationary phase and mobile phase composition must be optimized based on the polarity and structural features of the target compound and impurities.

High-performance liquid chromatography (HPLC) methods have been developed for both analytical determination and preparative purification of imidazole derivatives [25] [26]. A validated HPLC method using a Thermo Scientific BDS Hypersil C8 column with methanol-potassium dihydrogen phosphate mobile phase has been established for separation and determination of imidazole anti-infective compounds [25] [26]. The method achieves baseline separation within 5 minutes and demonstrates high sensitivity with detection limits ranging from 0.13 to 0.41 μg/mL for various imidazole derivatives [25] [26].

Yield optimization strategies focus on minimizing side reactions and maximizing the formation of the desired product. For imidazole synthesis, maintaining low concentrations of dicarbonyl starting materials helps prevent competing oligomerization reactions that reduce yields [13] [14]. The optimal concentration for glyoxal-based syntheses should remain below 0.1 molar to achieve yields exceeding 10% [13] [14].

Temperature control plays a crucial role in yield optimization. Microwave-assisted syntheses typically employ temperatures of 60-90°C with precise control to balance reaction rate and selectivity [19] [20]. Higher temperatures may accelerate reactions but can also promote decomposition or unwanted side reactions. The use of temperature-controlled flow reactors enables precise optimization of thermal conditions while maintaining consistent product quality [10] [11].

Catalyst optimization involves screening different catalyst types, loadings, and reaction conditions to maximize conversion and selectivity. For zeolite-catalyzed reactions, the silicon-to-aluminum ratio, dealumination extent, and pore structure significantly influence catalytic performance [8]. Catalyst reusability studies demonstrate that properly optimized zeolite catalysts can be recycled multiple times without significant loss of activity, enhancing the economic viability of the synthetic process [7] [8].

The implementation of continuous flow processes offers additional opportunities for yield optimization through precise control of residence time, temperature profiles, and reactant stoichiometry [10]. Flow chemistry enables rapid screening of reaction conditions and scale-up capabilities while maintaining consistent product quality and minimizing waste generation.